3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine
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Overview
Description
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of cyclohexylsulfonyl and difluorobenzylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and difluorobenzylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, azetidine precursors, and fluorinated benzyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylsulfonyl)-1-(benzylsulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-((2,4-difluorobenzyl)sulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-((2,6-difluorobenzyl)sulfonyl)azetidine
Uniqueness
3-(Cyclohexylsulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features may result in different properties and applications compared to its analogs.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4S2/c17-13-6-7-16(18)12(8-13)11-24(20,21)19-9-15(10-19)25(22,23)14-4-2-1-3-5-14/h6-8,14-15H,1-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASXDDLVDPNGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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